

physicochemical characteristics of 1,6-Bis(triethoxysilyl)hexane

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Compound of Interest

Compound Name: 1,6-Bis(triethoxysilyl)hexane

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An In-Depth Technical Guide to the Physicochemical Characteristics of **1,6-Bis(triethoxysilyl)hexane**

Introduction

1,6-Bis(triethoxysilyl)hexane (CAS No. 52034-16-9) is a dipodal organosilane, a class of molecules playing a pivotal role in advanced materials science.^[1] Structurally, it consists of a flexible six-carbon hexane linker connecting two triethoxysilyl groups. This unique "di-silane" architecture is fundamental to its function, enabling it to act as a robust crosslinking agent and adhesion promoter.^[2] Unlike monofunctional silanes, the presence of two silicon centers allows for the formation of more integrated and resilient organic-inorganic hybrid networks. This guide offers a detailed exploration of the core physicochemical properties, reactivity, and analytical characterization of **1,6-Bis(triethoxysilyl)hexane**, providing researchers and material scientists with the foundational knowledge required for its effective application.

Section 1: Core Physicochemical Properties

The bulk properties of **1,6-Bis(triethoxysilyl)hexane** dictate its handling, processing, and performance parameters. As a high-molecular-weight organosilane, it exists as a clear, colorless liquid under ambient conditions. Its low volatility, evidenced by a high boiling point under vacuum, is advantageous for applications requiring thermal stability during formulation and curing.

A summary of its key quantitative properties is presented in Table 1. The specific gravity indicates it is slightly less dense than water, while its refractive index is a useful parameter for quality control and for optical applications where index matching is critical.

Table 1: Physicochemical Properties of **1,6-Bis(triethoxysilyl)hexane**

Property	Value	Source(s)
CAS Number	52034-16-9	[1]
Molecular Formula	C ₁₈ H ₄₂ O ₆ Si ₂	[1]
Molecular Weight	410.70 g/mol	[1]
Appearance	Colorless Liquid	[3]
Boiling Point	115 °C @ 0.05 mmHg	[3]
Density	0.95 g/mL	[3]
Refractive Index (n _{20/D})	1.420	[3]
Purity	Typically ≥97%	[1]
Hydrolytic Sensitivity	Reacts with water/moisture	[4]

Section 2: Chemical Structure and Predicted Spectroscopic Signature

The functionality of **1,6-Bis(triethoxysilyl)hexane** is derived directly from its molecular structure. Spectroscopic techniques are essential for confirming this structure and for monitoring its chemical transformations. While specific published spectra for this exact molecule are not widely available, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy groups and the hexane backbone.
 - A triplet at approximately 1.2 ppm (from the $-\text{CH}_3$ of the ethoxy group).
 - A quartet at approximately 3.8 ppm (from the $-\text{OCH}_2-$ of the ethoxy group).
 - A series of multiplets between approximately 0.6 and 1.5 ppm corresponding to the three unique sets of methylene ($-\text{CH}_2-$) protons in the hexane linker. The protons closest to the silicon atoms will be the most upfield (lowest ppm).
- ^{13}C NMR: The carbon spectrum provides a map of the unique carbon environments.
 - Two signals for the ethoxy group: ~ 18 ppm ($-\text{CH}_3$) and ~ 58 ppm ($-\text{OCH}_2-$).
 - Three signals for the hexane linker carbons, expected between ~ 10 and ~ 35 ppm.
- ^{29}Si NMR: This technique is uniquely sensitive to the chemical environment of the silicon atoms and is crucial for studying hydrolysis and condensation.[\[5\]](#)
 - For the unhydrolyzed molecule, a single resonance is expected in the range of -45 to -50 ppm, characteristic of a tetracoordinated silicon atom bonded to one carbon and three oxygen atoms (a "T⁰" species).[\[6\]](#)[\[7\]](#) Upon hydrolysis, this signal will shift as ethoxy groups are replaced by hydroxyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for monitoring the chemical changes that occur during hydrolysis and condensation by tracking the disappearance and appearance of specific vibrational bands.[\[8\]](#)

- Si-O-C Stretch: Strong bands around 960 cm^{-1} and 1105 cm^{-1} are characteristic of the Si-O-C linkage in the ethoxy groups. The disappearance of these peaks is a direct indicator of hydrolysis.[\[8\]](#)
- C-H Stretch: Absorptions in the $2880\text{-}2980\text{ cm}^{-1}$ region correspond to the C-H bonds in the hexane and ethoxy groups and can serve as an internal standard.[\[8\]](#)

- Si-OH Stretch: The formation of silanol groups (-Si-OH) during hydrolysis will give rise to a broad absorption band in the 3200-3700 cm^{-1} region. A sharper band may also appear around 930 cm^{-1} . The consumption of these groups during condensation can be monitored. [\[8\]](#)[\[9\]](#)
- Si-O-Si Stretch: The appearance of a broad, strong band between 1040-1130 cm^{-1} signifies the formation of the siloxane (Si-O-Si) backbone, which is the final product of the condensation reaction. [\[8\]](#)[\[10\]](#)

Section 3: Reactivity and Mechanistic Pathways

The utility of **1,6-Bis(triethoxysilyl)hexane** is entirely dependent on its reactivity, which is dominated by a two-step process: hydrolysis followed by condensation. This sol-gel process transforms the discrete liquid monomer into a solid, cross-linked polysilsesquioxane network.

Step 1: Hydrolysis

In the presence of water, the six ethoxy groups undergo hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. This reaction is the critical activation step. The rate of hydrolysis is highly dependent on pH, the water-to-silane ratio, and the presence of a catalyst. [\[11\]](#)

- Acid Catalysis ($\text{pH} < 7$): Under acidic conditions, an ethoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. Acid-catalyzed hydrolysis is generally rapid. [\[12\]](#)
- Base Catalysis ($\text{pH} > 7$): Under basic conditions, the hydroxide ion directly attacks the silicon atom. While hydrolysis occurs, the subsequent condensation reaction is significantly accelerated at higher pH. [\[12\]](#)

Step 2: Condensation

The newly formed, highly reactive silanol groups condense with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds. This polymerization step builds the inorganic backbone of the final material. Because **1,6-Bis(triethoxysilyl)hexane** has two reactive ends, it forms bridges and cross-links, leading to a robust three-dimensional network.

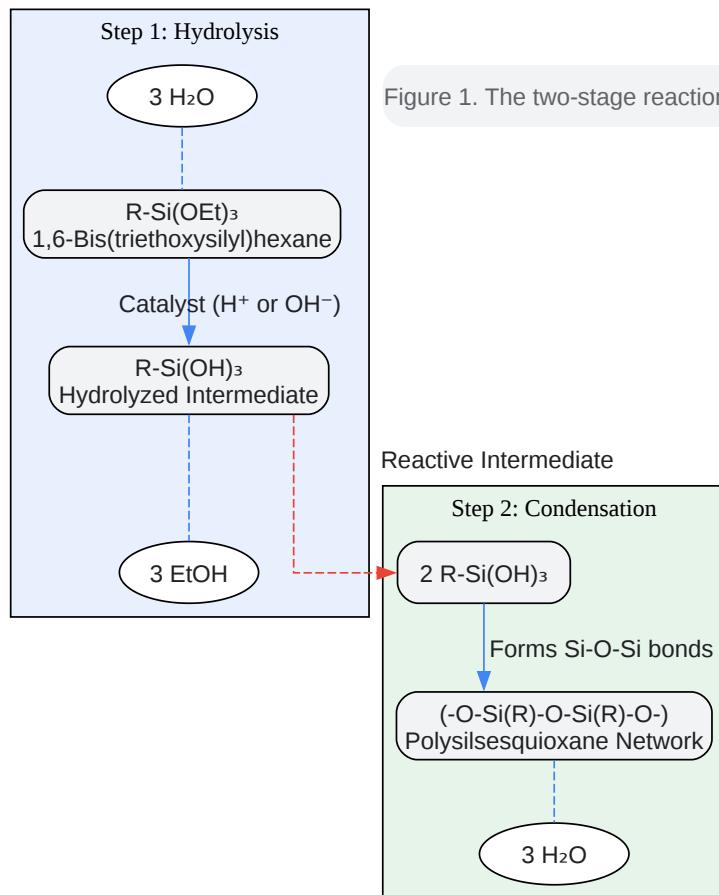


Figure 1. The two-stage reaction mechanism of 1,6-Bis(triethoxysilyl)hexane.

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Figure 1. The two-stage reaction mechanism of **1,6-Bis(triethoxysilyl)hexane**.

Section 4: Experimental Protocols for Characterization

Verifying the identity and monitoring the reactivity of **1,6-Bis(triethoxysilyl)hexane** requires standardized analytical procedures. The following protocols describe core methodologies for its characterization.

Protocol 1: Monitoring Hydrolysis Kinetics via ^1H NMR Spectroscopy

This protocol allows for the real-time quantification of the hydrolysis reaction by monitoring the decrease of the reactant's ethoxy signals and the increase of the ethanol byproduct signal.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **1,6-Bis(triethoxysilyl)hexane** in a deuterated, water-miscible solvent (e.g., Acetone-d₆). In a separate vial, prepare the hydrolysis medium, typically deuterated water (D₂O) with a known concentration of an acid or base catalyst.
- **Initiation of Reaction:** In an NMR tube, combine a known volume of the silane stock solution with the hydrolysis medium at a controlled temperature (e.g., 25 °C). A typical starting concentration might be 0.1 M.
- **NMR Acquisition:** Immediately place the NMR tube in the spectrometer and begin acquiring ^1H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
- **Data Analysis:**
 - Integrate the quartet signal of the ethoxy group (-OCH₂-) of the silane reactant (~3.8 ppm).
 - Integrate the quartet signal of the ethanol byproduct (-CH₂OH) (~3.6 ppm).
 - Plot the normalized integral values versus time to generate kinetic curves for the disappearance of the reactant and the formation of the product.
 - From these curves, the initial reaction rate and the rate constant (k) can be calculated.[13]

Figure 2. Experimental workflow for NMR-based kinetic analysis of hydrolysis.

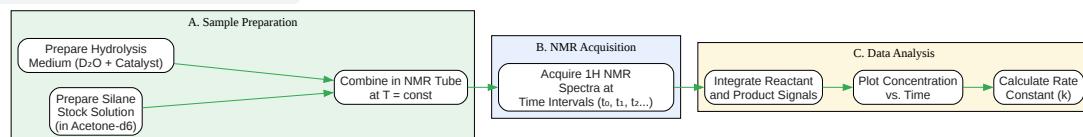
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Figure 2. Experimental workflow for NMR-based kinetic analysis of hydrolysis.

Protocol 2: Monitoring Condensation via Attenuated Total Reflectance (ATR)-FTIR

This protocol uses ATR-FTIR to monitor the formation of the Si-O-Si network, which is the hallmark of condensation.

Methodology:

- Instrument Setup: Equip an FTIR spectrometer with an ATR accessory. Record a background spectrum of the clean, dry ATR crystal.
- Solution Preparation: Prepare a solution of **1,6-Bis(triethoxysilyl)hexane** in a suitable solvent (e.g., ethanol) containing a controlled amount of water and catalyst.
- Data Acquisition: Apply a small amount of the reacting solution to the ATR crystal to form a thin film. Record FTIR spectra over time.
- Spectral Analysis: Monitor the following spectral regions:
 - Decrease in the broad Si-OH band ($\sim 3200\text{-}3700\text{ cm}^{-1}$) as silanols are consumed.

- Increase in the broad Si-O-Si band ($\sim 1040\text{-}1130\text{ cm}^{-1}$) as the siloxane network forms.
- By plotting the peak area of the Si-O-Si band versus time, the progress of the condensation reaction can be tracked qualitatively and semi-quantitatively.[\[14\]](#)

Section 5: Handling, Storage, and Safety

As an alkoxy silane, **1,6-Bis(triethoxysilyl)hexane** requires careful handling to ensure both user safety and product integrity.

- Hazard Profile: The compound is classified as causing skin and serious eye irritation.[\[15\]](#)
Inhalation of vapors may cause respiratory tract irritation.[\[15\]](#)
- Hydrolysis Byproduct: Upon contact with water, it slowly decomposes to release ethanol. While ethanol itself is of low toxicity, this reaction confirms the moisture sensitivity of the material.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[\[15\]](#)
- Storage: Store in a cool, dry, well-ventilated place away from heat and open flames. The container must be kept tightly sealed to prevent contact with atmospheric moisture, which will initiate hydrolysis and compromise the material's reactivity.[\[15\]](#)

Conclusion

1,6-Bis(triethoxysilyl)hexane is a versatile chemical intermediate whose value lies in its predictable and controllable reactivity. Its dipodal structure, combined with the well-understood hydrolysis and condensation chemistry of its triethoxysilyl groups, allows for the rational design of cross-linked materials with enhanced mechanical and thermal properties. A thorough understanding of its fundamental physicochemical characteristics and the analytical methods used to probe its reactions is essential for any scientist or researcher aiming to leverage its full potential in the development of novel coatings, adhesives, and advanced composite materials.

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